molecular formula C13H18ClN3O B1341944 3,4-Dihydro-3-(4-piperidinyl)-2(1H)-quinazolinone hcl CAS No. 79098-89-8

3,4-Dihydro-3-(4-piperidinyl)-2(1H)-quinazolinone hcl

Cat. No. B1341944
CAS RN: 79098-89-8
M. Wt: 267.75 g/mol
InChI Key: HEBAGAHJDNNTIA-UHFFFAOYSA-N
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Description

“3,4-Dihydro-3-(4-piperidinyl)-2(1H)-quinazolinone hcl” is a chemical compound with the CAS Number: 79098-89-8. It has a molecular weight of 267.76 . It is a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride . The InChI code for this compound is 1S/C13H17N3O.ClH/c17-13-15-12-4-2-1-3-10 (12)9-16 (13)11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2, (H,15,17);1H .


Physical And Chemical Properties Analysis

This compound has a storage temperature of 2-8°C . It is a pale-yellow to yellow-brown solid .

Scientific Research Applications

Sodium/Calcium Exchanger Inhibition

3,4-Dihydro-3-(4-piperidinyl)-2(1H)-quinazolinone derivatives have been extensively studied for their role as inhibitors of the sodium/calcium (Na+/Ca2+) exchanger. These compounds are designed based on the structure-activity relationships (SAR), where the presence of a tertiary amino alkyl side chain at the 3-position is critical for activity. Among the derivatives, those incorporating a 4-substituted piperidine moiety, particularly 4-benzylpiperidin-1-yl, have shown enhanced inhibitory activity. These inhibitors, such as SM-15811, have demonstrated significant potency in directly inhibiting the Na+-dependent Ca2+ influx via the Na+/Ca2+ exchanger in cardiomyocytes, making them potential therapeutic agents for the treatment of ischemic reperfusion injury (Hasegawa et al., 2005).

Synthetic Methodologies

Efficient synthetic methodologies have been developed to synthesize quinazolinone derivatives, including 3,4-dihydro-2(1H)-quinazolinones. A notable method involves a dual-catalyst system of piperidine and molecular iodine for the synthesis of coumarin-bearing quinazolinone derivatives through a four-component reaction. This method offers good yields, mild reaction conditions, and straightforward purification, indicating the versatility and applicability of 3,4-dihydro-3-(4-piperidinyl)-2(1H)-quinazolinone derivatives in synthetic chemistry (Alizadeh et al., 2014).

Biological Activities

The quinazolinone scaffold, including 3,4-dihydro-3-(4-piperidinyl)-2(1H)-quinazolinone derivatives, has been explored for various biological activities. Novel quinazolinone derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds have shown significant activity against standard strains, highlighting the potential of 3,4-dihydro-3-(4-piperidinyl)-2(1H)-quinazolinone derivatives in developing new antimicrobial agents (ANISETTI & Reddy, 2012).

Antitumor Activity

Certain 4(3H)-quinazolinone derivatives with dithiocarbamate side chains, related to the core structure of 3,4-dihydro-3-(4-piperidinyl)-2(1H)-quinazolinone, have demonstrated potent in vitro antitumor activity. One such compound showed significant inhibitory activity against human myelogenous leukemia K562 cells, suggesting the potential of these derivatives in cancer therapy (Cao et al., 2005).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed (H302), may cause skin irritation (H315), may cause serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

3-piperidin-4-yl-1,4-dihydroquinazolin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c17-13-15-12-4-2-1-3-10(12)9-16(13)11-5-7-14-8-6-11;/h1-4,11,14H,5-9H2,(H,15,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEBAGAHJDNNTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CC3=CC=CC=C3NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Piperidin-4-yl)-3,4-dihydroquinazolin-2(1H)-one hydrochloride

CAS RN

79098-89-8
Record name 2(1H)-Quinazolinone, 3,4-dihydro-3-(4-piperidinyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79098-89-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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